molecular formula C8H16Cl2N2OS B2443776 2-(5,6-Dihydro-4h-cyclopenta[d][1,3]thiazol-2-yl)ethanamine dihydrochloride hydrate CAS No. 933698-13-6

2-(5,6-Dihydro-4h-cyclopenta[d][1,3]thiazol-2-yl)ethanamine dihydrochloride hydrate

Cat. No.: B2443776
CAS No.: 933698-13-6
M. Wt: 259.19
InChI Key: CQXDHCYZACUKNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)ethanamine dihydrochloride hydrate is a chemical compound with a complex structure that includes a cyclopenta[d][1,3]thiazole ring system. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)ethanamine dihydrochloride hydrate typically involves multiple steps, starting with the formation of the cyclopenta[d][1,3]thiazole ring. Common synthetic routes include:

  • Condensation Reactions: These reactions involve the condensation of appropriate precursors, such as amines and thiazoles, under specific conditions.

  • Reduction Reactions: Reduction steps may be required to convert intermediate compounds into the final product.

  • Hydrochloride Formation: The final step often involves the formation of the dihydrochloride salt and its subsequent crystallization to obtain the hydrate form.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors and controlled environments to ensure consistency and purity. The process involves:

  • Batch or Continuous Flow Reactors: These reactors are used to carry out the chemical reactions on a larger scale.

  • Purification Techniques: Techniques such as recrystallization, filtration, and chromatography are employed to purify the final product.

  • Quality Control: Rigorous quality control measures are implemented to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 2-(5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)ethanamine dihydrochloride hydrate can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be used to introduce functional groups or modify the compound's structure.

  • Reduction: Reduction reactions can be employed to reduce specific functional groups within the compound.

  • Substitution Reactions: Substitution reactions can be used to replace certain atoms or groups within the compound with others.

Common Reagents and Conditions:

  • Oxidation Reagents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction Reagents: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.

  • Substitution Reagents: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions can vary widely depending on the specific conditions and reagents used. Examples include oxidized derivatives, reduced forms, and substituted analogs.

Scientific Research Applications

2-(5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)ethanamine dihydrochloride hydrate is used in various scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: The compound is used in biological studies to investigate its interactions with biological targets.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)ethanamine dihydrochloride hydrate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other proteins, leading to biological responses. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

2-(5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)ethanamine dihydrochloride hydrate is unique in its structure and properties compared to other similar compounds. Some similar compounds include:

  • 2-(4-piperidinyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole

  • 5,6-Dihydro-4H-cyclopentathiazol-2-ylamine

These compounds share the cyclopenta[d][1,3]thiazole ring system but differ in their substituents and functional groups, leading to different chemical and biological properties.

Properties

IUPAC Name

2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)ethanamine;hydrate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2S.2ClH.H2O/c9-5-4-8-10-6-2-1-3-7(6)11-8;;;/h1-5,9H2;2*1H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQXDHCYZACUKNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=N2)CCN.O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933698-13-6
Record name 2-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.